molecular formula C5H9O13P3-4 B1262989 2-Deoxyribose 5-triphosphate(4-)

2-Deoxyribose 5-triphosphate(4-)

Cat. No. B1262989
M. Wt: 370.04 g/mol
InChI Key: VGYGUKCLUFVVQO-VPENINKCSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

2-deoxyribose 5-triphosphate(4-) is an organophosphate oxoanion obtained by deprotonation of all four triphosphate OH groups of 2-deoxyribose 5-triphosphate.

Scientific Research Applications

Synthesis and Biochemical Applications

2-Deoxyribose 5-triphosphate plays a crucial role in the microbial production of 2′-deoxyribonucleosides from simple materials like glucose, acetaldehyde, and a nucleobase. This process involves reverse reactions of 2′-deoxyribonucleoside degradation and the glycolytic pathway, highlighting its significance in the synthesis of antisense drugs and antiviral nucleosides (Horinouchi et al., 2005).

Acid-Base Properties

The acid-base properties of 2'-deoxyribose nucleotides, including their triphosphate forms, have been studied in detail. These properties are crucial for understanding their behavior in various biological contexts, especially in comparison to their ribose counterparts (Mucha et al., 2008).

Enzyme Design and Synthesis

2-Deoxyribose 5-triphosphate is vital in designing enzymes for new deoxyribonucleotides synthetic pathways. The creation of phosphodeoxyribosyltransferases, which can switch nucleobases attached to a deoxyribose monophosphate, demonstrates its importance in synthesizing dNTP analogues and their delivery into cells (Kaminski & Labesse, 2013).

Inhibition of RNA Polymerase

2-Deoxyribose 5-triphosphate, specifically ribose and deoxyribose 5' pyro and triphosphates, are potent inhibitors of RNA polymerase. This finding is significant in understanding the enzyme-substrate interactions and has implications in transcriptional regulation (Sylvester & Dennis, 1977).

Modified Nucleotide Synthesis

The synthesis of modified 2'-deoxyribonucleoside triphosphates (dNTPs) and their use in the enzymatic synthesis of modified DNA highlight the versatility of 2-Deoxyribose 5-triphosphate in bioanalytical and chemical biology applications (Hocek, 2014).

properties

Product Name

2-Deoxyribose 5-triphosphate(4-)

Molecular Formula

C5H9O13P3-4

Molecular Weight

370.04 g/mol

IUPAC Name

[[[(2R,3S,5R)-3,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C5H13O13P3/c6-3-1-5(7)16-4(3)2-15-20(11,12)18-21(13,14)17-19(8,9)10/h3-7H,1-2H2,(H,11,12)(H,13,14)(H2,8,9,10)/p-4/t3-,4+,5+/m0/s1

InChI Key

VGYGUKCLUFVVQO-VPENINKCSA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Canonical SMILES

C1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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